molecular formula C6H4F3NO B13949774 5-Amino-2,3,4-trifluorophenol

5-Amino-2,3,4-trifluorophenol

Cat. No.: B13949774
M. Wt: 163.10 g/mol
InChI Key: YASSNYOFEPDUIM-UHFFFAOYSA-N
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Description

5-Amino-2,3,4-trifluorophenol: is an organic compound with the molecular formula C6H4F3NO It is a derivative of phenol, where three hydrogen atoms in the benzene ring are replaced by fluorine atoms, and one hydrogen atom is replaced by an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2,3,4-trifluorophenol typically involves the following steps:

    Starting Material: The synthesis begins with 2,3,4-trifluoronitrobenzene.

    Reduction: The nitro group is reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

    Hydrolysis: The resulting 5-amino-2,3,4-trifluoroaniline is then hydrolyzed to form this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves high-pressure reactions and the use of catalysts to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Amino-2,3,4-trifluorophenol can undergo oxidation reactions to form quinones.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products:

Scientific Research Applications

Chemistry:

    Catalysis: Used as a catalyst in various organic reactions.

    Synthesis: Acts as a building block for the synthesis of more complex molecules.

Biology:

Medicine:

    Drug Development: Explored as a potential lead compound in drug discovery.

Industry:

Mechanism of Action

The mechanism of action of 5-Amino-2,3,4-trifluorophenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2,3,4-Trifluorophenol
  • 3,4,5-Trifluorophenol
  • 2,3,5-Trifluorophenol

Comparison:

Properties

Molecular Formula

C6H4F3NO

Molecular Weight

163.10 g/mol

IUPAC Name

5-amino-2,3,4-trifluorophenol

InChI

InChI=1S/C6H4F3NO/c7-4-2(10)1-3(11)5(8)6(4)9/h1,11H,10H2

InChI Key

YASSNYOFEPDUIM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1O)F)F)F)N

Origin of Product

United States

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